molecular formula C10H11BrO4 B13609094 Methyl 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetate

Methyl 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetate

Cat. No.: B13609094
M. Wt: 275.10 g/mol
InChI Key: UZQCQVPVDLSLAP-UHFFFAOYSA-N
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Description

Methyl 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetate is an organic compound with a complex structure that includes a bromine atom, a methoxy group, and a hydroxyacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetate typically involves the esterification of 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy group, leading to the formation of corresponding ketones or aldehydes.

    Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or the ester group, reducing it to an alcohol.

    Substitution: The bromine atom in the aromatic ring can be substituted by various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or dehalogenated products.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Methyl 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the bromine atom and methoxy group can influence its binding affinity and specificity.

Comparison with Similar Compounds

    Methyl 2-(4-methoxyphenyl)-2-hydroxyacetate: Lacks the bromine atom, which may result in different reactivity and biological activity.

    Methyl 2-(3-chloro-4-methoxyphenyl)-2-hydroxyacetate: Contains a chlorine atom instead of bromine, potentially altering its chemical properties and applications.

Uniqueness: Methyl 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetate is unique due to the presence of the bromine atom, which can participate in various chemical reactions, enhancing its versatility in synthetic applications.

Properties

Molecular Formula

C10H11BrO4

Molecular Weight

275.10 g/mol

IUPAC Name

methyl 2-(3-bromo-4-methoxyphenyl)-2-hydroxyacetate

InChI

InChI=1S/C10H11BrO4/c1-14-8-4-3-6(5-7(8)11)9(12)10(13)15-2/h3-5,9,12H,1-2H3

InChI Key

UZQCQVPVDLSLAP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(C(=O)OC)O)Br

Origin of Product

United States

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